Copper(II) 2-ethylhexanoate

Descripción general

Descripción

Copper(II) 2-ethylhexanoate is a copper source that is soluble in organic solvents . It is used as a pharmaceutical intermediate, a drier/additive for paints, coatings, and inks, and as a catalyst in special applications in lubricant and grease additives, fuel combustion additives to enhance and stabilize the performance of fuels .

Synthesis Analysis

Copper(II) 2-ethylhexanoate is commercially available and can be purchased from various chemical suppliers . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis

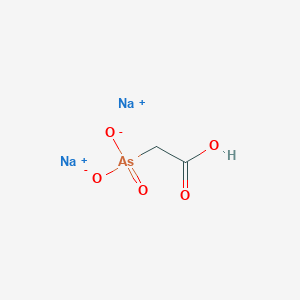

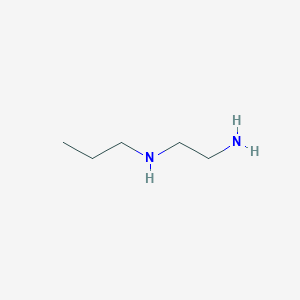

The molecular formula of Copper(II) 2-ethylhexanoate is C16H30CuO4 . Its average mass is 349.953 Da and its monoisotopic mass is 349.144012 Da .Chemical Reactions Analysis

While specific chemical reactions involving Copper(II) 2-ethylhexanoate are not detailed in the available resources, it is known that 2-Ethylhexanoic acid forms compounds with metal cations that have stoichiometry as metal acetates . These ethylhexanoate complexes are used in various catalysts for oxidation, hydrogenation, and polymerization .Aplicaciones Científicas De Investigación

Catalyst in Oxidation, Hydrogenation, and Polymerization

Copper(II) 2-ethylhexanoate is commonly used in various catalysts for oxidation, hydrogenation, and polymerization . It plays a crucial role in facilitating these chemical reactions, which are fundamental in many industrial processes.

Adhesion Promoter

This compound acts as an adhesion promoter . It enhances the bonding between different materials, which is particularly useful in the manufacturing of composite materials.

Microelectronics

Copper(II) 2-ethylhexanoate is used in the deposition of interconnects used in microelectronic applications . This makes it an essential tool in the production of microelectronic devices, including integrated circuits.

Pharmaceutical Intermediates

Copper(II) 2-ethylhexanoate is used as a pharmaceutical intermediate . It serves as a building block in the synthesis of various pharmaceutical compounds.

Paints, Coatings, and Inks

This compound is used as a drier or additive for paints, coatings, and inks . It helps to enhance the properties of these materials, such as their drying time and finish.

Lubricant and Grease Additives

Copper(II) 2-ethylhexanoate finds application in special catalystic applications in lubricant and grease additives . It helps to improve the performance and longevity of these products.

Fuel Combustion Additives

This compound is used as a fuel combustion additive to enhance and stabilize the performance of fuels . It can help to improve fuel efficiency and reduce emissions.

Atomic Layer Deposition (ALD) Process Development

Copper(II) 2-ethylhexanoate has an important place in ALD process development . ALD is a thin-film deposition technique based on the sequential use of a gas phase chemical process, widely used in semiconductor industry.

Safety and Hazards

Copper(II) 2-ethylhexanoate is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

Copper(II) 2-ethylhexanoate, also known as Cupric 2-ethylhexanoate, primarily targets the respiratory system . The compound’s interaction with this system is crucial for its function and efficacy.

Mode of Action

Copper(II) 2-ethylhexanoate is used in various applications due to its unique properties. It is used as a catalyst in reactions , playing a significant role in copper metal deposition processes which are essential for depositing interconnects used in microelectronic applications . This gives copper an important place in atomic layer deposition (ALD) process development .

Biochemical Pathways

It is known that the compound plays a significant role in thecopper metal deposition processes . These processes are crucial in the field of microelectronics, affecting the creation of interconnects .

Pharmacokinetics

It is known that the compound is used in various applications, including as a catalyst , suggesting that its properties may vary depending on the specific application and environment.

Result of Action

The molecular and cellular effects of Copper(II) 2-ethylhexanoate’s action are largely dependent on its application. In the context of its use as a catalyst, it facilitates reactions and contributes to the efficiency of copper metal deposition processes . This results in the effective creation of interconnects in microelectronic applications .

Propiedades

IUPAC Name |

copper;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Cu/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKCXMNFUDONGJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890492 | |

| Record name | Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper 2-ethylhexanoate | |

CAS RN |

149-11-1, 22221-10-9 | |

| Record name | Cupric bis(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexanoic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC BIS(2-ETHYLHEXANOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN4Z5UVG6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Copper(II) 2-ethylhexanoate in organic synthesis?

A1: Copper(II) 2-ethylhexanoate serves as a versatile reagent in organic synthesis, primarily recognized for its roles as a Lewis acid and catalyst/promoter. Its applications include:

- Alkene diamination: Copper(II) 2-ethylhexanoate promotes intra/intermolecular alkene diamination reactions, enabling the synthesis of various nitrogen heterocycles with high diastereoselectivity. This methodology facilitates the incorporation of diverse amine functionalities into the final products. []

- Oxyamination of alkenes: It also acts as a promoter in the oxyamination of alkenes, specifically enabling the addition of an alcohol (intramolecularly) and an amine (intermolecularly) across an alkene. This reaction pathway provides an efficient route to synthesize 2-aminomethyl morpholines with good to excellent yields and diastereoselectivities. []

- C-H/Ar-H coupling: Copper(II) 2-ethylhexanoate catalyzes formal C-H/Ar-H coupling reactions, leading to the formation of oxindoles, thio-oxindoles, 3,4-dihydro-1H-quinolin-2-ones, and 1,2,3,4-tetrahydroquinolines. This method offers a cost-effective approach using atmospheric oxygen as the re-oxidant. []

- Aromatic homologation: This compound plays a crucial role in rhodium(III)-catalyzed aromatic annulation reactions. In conjunction with decabromodiphenyl ether as an oxidant, it facilitates the coupling of unbiased arenes with internal alkynes, expanding the scope of aromatic homologation to access highly substituted acenes with significant electronic and photophysical properties. []

Q2: What is known about the mechanism of action of Copper(II) 2-ethylhexanoate in alkene difunctionalization reactions?

A: While the exact mechanism is still under investigation, isotopic labeling experiments suggest that Copper(II) 2-ethylhexanoate likely mediates the formation of a transient primary carbon radical during the diamination process. [] This radical, generated through C-Cu(II) bond homolysis, subsequently recombines with Cu(II) to form a C-Cu(III) intermediate. This intermediate then undergoes reaction with an amine nucleophile followed by reductive elimination to yield the diamine product. This proposed mechanism highlights the crucial role of copper redox cycling in facilitating these transformations.

Q3: What are some alternative compounds or strategies for reactions where Copper(II) 2-ethylhexanoate is currently used?

A: While Copper(II) 2-ethylhexanoate demonstrates efficacy in several transformations, exploring alternative catalysts and strategies is crucial for advancing synthetic methodologies. Researchers are actively investigating other transition metal catalysts, such as palladium, nickel, and gold, for similar alkene difunctionalization reactions. [] These alternative catalysts may offer distinct reactivity profiles, enabling different substrate scopes or potentially improved selectivity. Additionally, exploring alternative synthetic routes that avoid the use of heavy metals entirely is a growing area of interest in green chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)

![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)